({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine

Catalog No.
S3008068
CAS No.
1428357-60-1
M.F
C12H19BrN2O2S3
M. Wt
399.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan...

CAS Number

1428357-60-1

Product Name

({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine

IUPAC Name

1-[4-(5-bromothiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine

Molecular Formula

C12H19BrN2O2S3

Molecular Weight

399.38

InChI

InChI=1S/C12H19BrN2O2S3/c1-14(2)8-10-9-18-7-3-6-15(10)20(16,17)12-5-4-11(13)19-12/h4-5,10H,3,6-9H2,1-2H3

InChI Key

AOSBCRAPJXCCOV-UHFFFAOYSA-N

SMILES

CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(S2)Br

Solubility

not available

Results and Outcomes

The outcomes of this synthesis include:

: Nosova, E. V., Kopotilova, A. E., Ivan’kina, M. A., Moshkina, T. N., & Kopchuk, D. S. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[1,2,4]triazolo[4,3-c]quinazolines. Russian Chemical Bulletin, 71(8), 1483–1487. Link to article

This compound belongs to a class of molecules known as sulfonamides. It incorporates a thiazepan ring structure, indicating it likely contains sulfur and nitrogen atoms. The presence of a dimethylamine group suggests it might possess basic properties. Further details regarding its origin or specific significance in scientific research are currently unavailable [].


Molecular Structure Analysis

The key features of the molecule include:

  • Thiazepan ring: This five-membered heterocycle contains one sulfur and four nitrogen atoms. These atoms can participate in hydrogen bonding and form complexes with metal ions, potentially relevant for biological activity.
  • Sulfonyl group: The SO2 moiety can act as a hydrogen bond acceptor and influence the overall polarity of the molecule.
  • Dimethylamine group: The presence of two methyl groups attached to a nitrogen atom (N(CH3)2) suggests basic character. This group can participate in ionic interactions and influence solubility.
  • Bromine substituent: The bromine atom (Br) increases the molecular weight and can influence reactivity due to its electronegative nature [].

Chemical Reactions Analysis

  • Synthesis: Sulfonamides can be prepared via the reaction of a sulfonyl chloride with an amine.
R-SO2Cl + H2NR' -> R-SO2-NR' + HCl
  • Hydrolysis: Under acidic or basic conditions, sulfonamides can undergo hydrolysis to yield the corresponding amine and sulfonic acid.
R-SO2-NR' + H2O -> R-SO2OH + HNR'

Physical And Chemical Properties Analysis

  • The presence of the polar thiazepan ring, sulfonyl group, and dimethylamine group suggests moderate solubility in water.
  • The bulky bromine substituent might increase lipophilicity (fat solubility).

XLogP3

3

Dates

Modify: 2023-08-17

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